4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride

Description

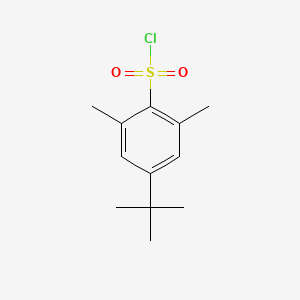

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride (CAS 70823-04-0) is a sulfonyl chloride derivative characterized by a benzene ring substituted with a tert-butyl group at the para position and methyl groups at the 2 and 6 positions. Its molecular formula is C₁₂H₁₇ClO₂S (molecular weight: 260.76 g/mol) . Key physical properties include a melting point of 114.96°C, boiling point of 324.12°C, and density of 1.16 g/cm³ . The compound is commercially available as a crystalline powder and is widely used as an amine-reactive reagent in organic synthesis, leveraging the electrophilic sulfonyl chloride group for sulfonylation reactions .

The tert-butyl group confers steric bulk, influencing solubility and reactivity, while the methyl groups enhance electron density at the sulfonyl chloride moiety. X-ray crystallography reveals a triclinic crystal system (space group P-1) with unit cell dimensions: a = 6.952 Å, b = 8.245 Å, c = 11.320 Å; α = 74.21°, β = 88.17°, γ = 68.36° .

Properties

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWYWYSLHBTTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397620 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70823-04-0 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride typically involves the sulfonation of 4-tert-butyl-2,6-dimethylbenzene followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves maintaining precise temperature and pressure conditions to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .

Scientific Research Applications

Chemical Synthesis

Reagent for Sulfonamide Synthesis

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is widely used as a reagent for the synthesis of sulfonamide compounds. These compounds serve as critical intermediates in organic synthesis, particularly in the pharmaceutical industry. The reaction typically involves the substitution of the sulfonyl chloride group with an amine to form sulfonamides.

Mechanism of Action

The primary mechanism involves nucleophilic substitution where the amine attacks the electrophilic sulfur atom, leading to the formation of a sulfonamide. This reaction is facilitated in polar aprotic solvents such as acetonitrile or dichloromethane, which enhance nucleophilicity.

Biological Applications

Protein Modification

In biological research, this compound is utilized for modifying proteins and peptides by introducing sulfonamide groups. This modification can alter the biological activity and stability of peptides, making them useful in drug development.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated its efficacy against various bacterial strains by inhibiting cell wall synthesis, thus providing a basis for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Case studies reveal that derivatives synthesized from this compound induce cytotoxic effects in cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism involves inhibition of tubulin polymerization, crucial for mitosis in rapidly dividing cells.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this sulfonyl chloride is employed in the production of specialty chemicals. Its high reactivity makes it suitable for various chemical transformations that are essential in manufacturing processes.

Synthesis Routes

The synthesis of this compound typically involves:

- Sulfonation : Using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

- Chlorination : Employing thionyl chloride or phosphorus pentachloride to convert the sulfonic acid to sulfonyl chloride.

Table 1: Summary of Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Inhibition of growth | |

| Anticancer | A549, HeLa cells | Cytotoxicity via tubulin inhibition | |

| Enzyme Inhibition | Carbonic anhydrase | Reduced enzyme activity |

Case Study on Anticancer Activity

A study investigated the cytotoxic effects of derivatives synthesized from this compound on A549 and HeLa cell lines. The results showed significant cell death through mechanisms involving microtubule destabilization and apoptosis induction. The study utilized assays to measure cell viability and apoptosis rates, confirming the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Research Findings and Trends

- Steric Effects: The tert-butyl group in this compound slows ethanolysis kinetics compared to less hindered analogs, as shown in time-resolved UV studies .

- Crystallography : X-ray data confirm that substituent bulkiness dictates molecular packing. For example, the orthorhombic system of propyl sulfonate arises from extended alkyl chain interactions .

- Thermal Stability : Higher melting points in sulfonyl chlorides vs. sulfonates reflect stronger intermolecular forces (e.g., dipole-dipole interactions in -SO₂Cl) .

Biological Activity

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a sulfonyl group attached to a tert-butyl and dimethyl-substituted aromatic ring. Its structure can be represented as follows:

Biological Activity

1. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this sulfonyl chloride have been investigated for their efficacy against various bacterial strains. One study highlighted the potential of these compounds to inhibit bacterial growth, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function .

2. Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that derivatives can induce cytotoxic effects in cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve inhibition of tubulin polymerization, which is critical for mitosis in rapidly dividing cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. For example, it has been studied as an inhibitor of carbonic anhydrase, which plays a significant role in various physiological processes .

- Cellular Interaction : The compound's interaction with cellular components may result in oxidative stress and apoptosis in cancer cells. This is particularly relevant in the context of its use as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer effects of derivatives synthesized from this compound, significant cytotoxicity was observed in A549 and HeLa cell lines. The study utilized assays to measure cell viability and apoptosis rates, revealing that the compounds effectively induced cell death through mechanisms involving microtubule destabilization .

Q & A

Basic Questions

Q. What are the optimal conditions for synthesizing 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride to achieve high purity and yield?

- Methodological Answer : Synthesis typically involves sulfonation of the parent aromatic compound followed by chlorination. Key parameters include:

- Reagent stoichiometry : Use p-toluenesulfonyl chloride as a chlorinating agent in dry ether, with hexamethylphosphoramide (HMPA) as a catalyst .

- Purification : Column chromatography (silica gel, ether/hexane mixtures) or recrystallization (chloroform/hexane) can isolate the product with >75% yield .

- Reaction time : Extended reaction times (12–24 hours) under inert atmospheres minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR should show distinct signals for tert-butyl (δ ~1.3 ppm) and aromatic protons (δ ~7.5 ppm). C NMR confirms sulfonyl chloride (δ ~115 ppm for S=O) .

- IR : Strong absorption at ~1370 cm (asymmetric S=O stretch) and ~1170 cm (symmetric S=O stretch) .

- Elemental Analysis : Match experimental C, H, and S percentages with theoretical values (e.g., C: ~59.97%, S: ~16.01%) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store in anhydrous, cool environments (4°C) under nitrogen. Stability studies indicate decomposition at >80°C or in humid conditions. Use amber vials to avoid photodegradation .

Advanced Questions

Q. How do steric effects from the tert-butyl and methyl groups influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric Hindrance : Bulky tert-butyl groups reduce accessibility to the sulfonyl chloride group, slowing nucleophilic attack. Compare kinetics with less hindered analogs (e.g., benzenesulfonyl chloride) using stopped-flow techniques.

- Computational Modeling : Density Functional Theory (DFT) simulations can quantify steric bulk via percent buried volume (%V) calculations .

Q. What strategies resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis under standardized conditions (e.g., Kanto Reagents’ protocol with mp 78–81°C ).

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1%. Cross-reference with NIST Chemistry WebBook data .

Q. How does the electronic environment of the sulfonyl chloride group affect catalytic activity?

- Methodological Answer :

- Electron-Withdrawing Effects : The sulfonyl group activates the aromatic ring for electrophilic substitutions. Monitor reactivity via Hammett plots using substituents with varying σ values.

- Catalytic Applications : Use in Friedel-Crafts alkylation (e.g., with m-CPBA) requires careful control of Lewis acid catalysts (e.g., AlCl) to avoid over-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.